molecular formula C11H15NS2 B13340003 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]

6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]

Cat. No.: B13340003
M. Wt: 225.4 g/mol
InChI Key: CFZKMZHADQBEKK-UHFFFAOYSA-N
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Description

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a thiane ring fused to a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and pyridine intermediates. The reaction conditions often include the use of catalysts such as ytterbium(III) triflate and solvents like toluene, with microwave-dielectric heating to enhance yield and reduce reaction time .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism by which 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties

Biological Activity

6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine] is a heterocyclic compound characterized by its unique spiro structure that combines thiane and thieno functionalities. This compound, with a molecular formula of C11H15NS2 and a molecular weight of approximately 225.4 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural configuration of 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine] contributes to its distinctive chemical reactivity and biological properties. The presence of the spiro center allows for various interaction possibilities with biological targets.

PropertyValue
Molecular FormulaC11H15NS2
Molecular Weight225.4 g/mol
StructureSpiro compound

Antibacterial and Antifungal Properties

Research indicates that compounds containing thieno[3,2-c]pyridine structures exhibit significant antibacterial and antifungal activities. Preliminary studies suggest that 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine] may possess similar bioactive properties. In vitro assays have shown that related compounds demonstrate activity comparable to established antibiotics such as Gatifloxacin and Ciprofloxacin against various bacterial strains.

The exact mechanism by which 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine] exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific enzymatic pathways crucial for bacterial survival and replication. Further studies are needed to elucidate these interactions.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various spirocyclic compounds, 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine] was tested against a panel of gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations comparable to those used for standard antibiotics.

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted to determine how modifications to the spiro structure affect biological activity. It was found that certain substitutions on the thiene moiety enhanced antibacterial potency while maintaining low cytotoxicity in mammalian cell lines.

Synthesis and Purification

The synthesis of 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine] typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include nucleophilic substitutions and electrophilic additions that yield high-purity products when reaction conditions are carefully controlled .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]. A comparative analysis reveals:

Compound NameNotable Properties
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridineAntibacterial activity comparable to Gatifloxacin
Thiazolo[3,2-a]pyridinesKnown for diverse biological activities
Spiro[indole-pyridine derivatives]Exhibits neuroprotective effects

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thiane]

InChI

InChI=1S/C11H15NS2/c1-4-11(8-13-6-1)9-3-7-14-10(9)2-5-12-11/h3,7,12H,1-2,4-6,8H2

InChI Key

CFZKMZHADQBEKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CSC1)C3=C(CCN2)SC=C3

Origin of Product

United States

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